![molecular formula C19H22N4O B2584745 N-(5-咪唑并[1,2-a]嘧啶-2-基-2-甲基苯基)-3,3-二甲基丁酰胺 CAS No. 847387-69-3](/img/structure/B2584745.png)
N-(5-咪唑并[1,2-a]嘧啶-2-基-2-甲基苯基)-3,3-二甲基丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,3-dimethylbutanamide” is an organic compound that belongs to the class of imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of this compound involves various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . A new series of 2,4-diphenylbenzo [4,5]imidazo [1,2- a ]pyrimidine with SO 2 Me pharmacophore group at the para -position of the C-2 phenyl ring and C-4 phenyl ring having various substituents were synthesized .Molecular Structure Analysis
The molecular structure of this compound has been studied using various modeling studies . The results demonstrated that the methylsulfonyl pharmacophore was adequately placed into the COX-2 active site .Chemical Reactions Analysis
The compound has been evaluated for its in vitro and in vivo COX-2 inhibitory effects . All newly synthesized compounds showed moderate to good selectivity for the inhibition of the COX-2 enzyme .Physical And Chemical Properties Analysis
The compound is an off-white solid with a melting point of 70–75°C . The 1 H NMR spectrum, δ, ppm: 1.63–1.53 m (1H), 1.94–1.87 m (1H), 2.55 s (3H), 3.24 t (J = 6.8 Hz, 2H), 3.45 d.d (J = 5.2 Hz, 8.4 Hz, 1H), 3.75–3.56 m (3H), 3.80 s (3H), 5.82 s (2H), 7.00–6.96 m (3H), 7.27 d (J = 9.2 Hz, 1H), 7.40 t (J = 8.4 Hz, 1H), 7.51 d (J = 9.2 Hz, 1H), 8.02 s (1H), 8.58 s (1H), 8.67 t (J = 6.0 Hz, 1H) .科学研究应用
- Imidazo[1,2-a]pyridine derivatives have been investigated as covalent inhibitors for treating cancers. Researchers have utilized this scaffold to develop novel KRAS G12C inhibitors, which are promising for the treatment of intractable cancers .
- Compound I-11, derived from this core structure, has demonstrated potent anticancer activity against KRAS G12C-mutated NCI-H358 cells. Its effects were validated through cellular, biochemical, and molecular docking experiments .
- Imidazo[1,2-a]pyridine derivatives exhibit luminescent properties and have been explored for use in optoelectronic devices. Their emission characteristics make them suitable as emitters for confocal microscopy and imaging .
- Molecular docking studies have revealed that imidazo[1,2-a]pyridine derivatives possess anti-fungal activity. These compounds could potentially be developed into effective antifungal agents .
- A recent study investigated the efficacy of imidazo[1,2-a]pyridine derivatives against tuberculosis (TB). Compound Q203, a derivative of this scaffold, significantly reduced bacterial load in a TB mouse model, indicating its potential as an anti-TB drug .
- Researchers have developed an innovative route for imidazo[1,2-a]pyridinone synthesis using visible light-photocatalysis. This protocol features mild conditions, broad substrate scope, and high reaction efficiency, making it valuable for synthetic chemistry .
Covalent Anticancer Agents
Optoelectronic Devices and Sensors
Anti-Fungal Effects
Tuberculosis Treatment
Visible Light-Photocatalyzed Synthesis
作用机制
未来方向
The compound and its derivatives have shown promising results as COX-2 inhibitors . Future research could focus on further optimizing the structure of these compounds to enhance their selectivity and potency as COX-2 inhibitors. Additionally, the compound could be evaluated for other potential therapeutic applications based on its chemical structure and properties.
属性
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-13-6-7-14(10-15(13)21-17(24)11-19(2,3)4)16-12-23-9-5-8-20-18(23)22-16/h5-10,12H,11H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIZRZWRCMVLDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,3-dimethylbutanamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。